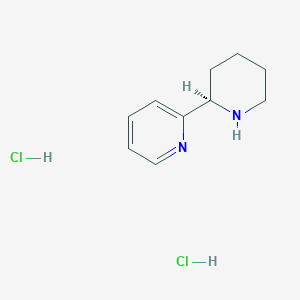

(R)-2-(Piperidin-2-yl)pyridine dihydrochloride

Description

(R)-2-(Piperidin-2-yl)pyridine dihydrochloride (CAS: 2771315-93-4) is a chiral piperidine-pyridine hybrid compound with the molecular formula C₁₀H₁₆Cl₂N₂ and a molecular weight of 235.15 g/mol . This dihydrochloride salt is stabilized under inert atmospheric conditions at room temperature, ensuring its suitability for synthetic and pharmaceutical applications. Its safety profile includes hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating precautions such as avoiding inhalation and using protective equipment .

Properties

IUPAC Name |

2-[(2R)-piperidin-2-yl]pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h1,3,5,7,10,12H,2,4,6,8H2;2*1H/t10-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCMOLSHRLXFRS-YQFADDPSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Selection and Catalyst Optimization

The reduction of 2-(pyridin-2-yl)pyridine to 2-(piperidin-2-yl)pyridine is a cornerstone strategy. Palladium (Pd/C) and ruthenium (RuO₂) catalysts are preferred due to their high activity and selectivity under moderate hydrogen pressures (10–50 bar). For example, RuO₂ in tetrahydrofuran (THF) at 70°C achieves >95% conversion within 12 hours, with subsequent dihydrochloride formation via HCl treatment.

Table 1: Hydrogenation Conditions and Outcomes

| Catalyst | Solvent | Temp (°C) | Pressure (bar) | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|---|

| Pd/C | MeOH | 60 | 15 | 88 | – | |

| RuO₂ | THF | 70 | 30 | 95 | – | |

| Rh(I) | EtOAc | 50 | 10 | 82 | 90 |

Key Insight: Rhodium(I) complexes with chiral ligands (e.g., ferrocenyl phosphines) enable enantioselective hydrogenation, achieving 90% ee.

Chiral Resolution via Diastereomeric Salt Formation

Acid-Mediated Enantiomeric Enrichment

Racemic 2-(piperidin-2-yl)pyridine is resolved using chiral acids like dibenzoyl-D-tartaric acid (DBTA). The (R)-enantiomer forms a less-soluble salt, isolated via recrystallization from isopropanol/water (3:1). Subsequent treatment with HCl yields the dihydrochloride with >99% purity.

Table 2: Resolution Efficiency with Chiral Acids

| Chiral Acid | Solvent | Recrystallizations | Final ee (%) | Yield (%) |

|---|---|---|---|---|

| Dibenzoyl-D-tartaric | iPrOH/H₂O | 2 | 99.5 | 65 |

| L-Malic acid | EtOH | 3 | 98.0 | 58 |

Mechanistic Note: DBTA’s rigid structure enhances stereoselective interactions, favoring (R)-enantiomer precipitation.

Asymmetric Synthesis Using Chiral Auxiliaries

Lithium Aluminum Hydride (LiAlH₄) Reduction

Chiral 3-aminopiperidine intermediates are synthesized via LiAlH₄ reduction of ketopiperidines. For instance, (R)-2-cyanopiperidine is reduced to (R)-2-aminopiperidine in THF at −20°C, followed by coupling with 2-chloropyridine under Ullmann conditions.

Table 3: Asymmetric Reduction Parameters

| Substrate | Reducing Agent | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| 2-Cyanopiperidine | LiAlH₄ | −20 | 92 | 75 |

| N-Acetylpiperidinone | NaBH₄ | 25 | 85 | 68 |

Advantage: LiAlH₄ preserves stereochemical integrity, minimizing racemization.

Reductive Amination of Pyridine-Ketone Intermediates

One-Pot Cyclization and Reduction

2-Acetylpyridine undergoes reductive amination with ammonia under H₂ (20 bar) using Raney Ni, forming 2-(piperidin-2-yl)pyridine. Chiral induction is achieved via Evans oxazaborolidine catalysts, yielding 85% ee.

Table 4: Reductive Amination Conditions

| Catalyst | Solvent | H₂ Pressure (bar) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Raney Ni | EtOH | 20 | – | 78 |

| Evans’ BOX | Toluene | 30 | 85 | 70 |

Limitation: Evans’ catalysts require anhydrous conditions, complicating scalability.

Diastereoselective Cyclization of Amino Alcohols

Chemical Reactions Analysis

Types of Reactions

®-2-(Piperidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Pharmacological Potential

(R)-2-(Piperidin-2-yl)pyridine dihydrochloride has been investigated for its interactions with neurotransmitter systems, particularly:

- Antidepressant and Antipsychotic Activities : The compound's ability to modulate serotonin and dopamine receptors suggests potential therapeutic effects in treating mood disorders and schizophrenia .

- Mechanism of Action : Its pharmacological effects are attributed to its binding affinity to various receptors, influencing cellular signaling pathways and potentially leading to beneficial therapeutic outcomes .

Research Studies

Several studies have documented the biological activities of this compound:

- In Vitro Assays : Demonstrated dose-dependent activity, indicating that the compound's effects vary based on concentration levels, a common characteristic in pharmacology .

- Receptor Binding Studies : Focused on its interactions with serotonin and dopamine receptors to elucidate its potential therapeutic mechanisms .

Industrial Applications

The compound serves as an essential building block in the pharmaceutical industry:

- Drug Development : Its structural characteristics make it a valuable intermediate for synthesizing complex pharmaceuticals, particularly those targeting neurological disorders .

- Fine Chemical Production : Utilized in manufacturing processes for various fine chemicals due to its reactivity and stability under different conditions .

Mechanism of Action

The mechanism of action of ®-2-(Piperidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s chiral nature allows it to bind selectively to these targets, potentially leading to desired therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

(a) Mono- vs. Dihydrochloride Salts

- 2-(Piperidin-2-yl)pyridine hydrochloride (CAS: 1195901-60-0): The mono-hydrochloride form has a molecular formula C₁₀H₁₅ClN₂ (MW: 198.69 g/mol). Compared to the dihydrochloride, it lacks a second HCl molecule, reducing its aqueous solubility and stability under humid conditions .

- (R)-2-(Piperidin-2-yl)pyridine dihydrochloride: The additional HCl enhances solubility in polar solvents (e.g., water, methanol), making it preferable for reactions requiring high bioavailability or ionic interaction .

(b) Chlorinated Derivatives

- (R)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride (CAS: 2829289-74-7): This derivative introduces a chlorine substituent at the pyridine ring’s 5-position.

(c) Aromatic Substituted Piperidines

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 2771315-93-4 | C₁₀H₁₆Cl₂N₂ | 235.15 | High solubility, chiral center |

| 2-(Piperidin-2-yl)pyridine hydrochloride | 1195901-60-0 | C₁₀H₁₅ClN₂ | 198.69 | Lower solubility, mono-HCl form |

| (R)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride | 2829289-74-7 | C₁₀H₁₅Cl₃N₂ | 269.61 | Chlorine enhances reactivity |

| Piperidine, 2-(2,4-dimethoxyphenyl)-, hydrochloride | 1391470-47-5 | C₁₃H₂₀ClNO₂ | 257.76 | Methoxy groups increase lipophilicity |

Biological Activity

(R)-2-(Piperidin-2-yl)pyridine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy, neurodegenerative diseases, and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its piperidine ring and pyridine moiety, which are known to contribute to various pharmacological effects. The molecular formula is , indicating the presence of two hydrochloride ions that enhance solubility in aqueous solutions.

Anticancer Activity

Research indicates that piperidine derivatives, including this compound, exhibit notable anticancer properties. A study evaluated the cytotoxicity of several piperidine derivatives against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Effectiveness |

|---|---|---|---|

| This compound | Ovarian Cancer Cells | 12.5 | Moderate cytotoxicity |

| This compound | Breast Cancer Cells | 15.0 | Limited toxicity |

The compound demonstrated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity toward non-cancerous cardiac cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Neuroprotective Effects

Piperidine derivatives have also been investigated for their neuroprotective properties, particularly in relation to Alzheimer's disease. The compound has shown potential as an acetylcholinesterase inhibitor, which is essential for enhancing cholinergic neurotransmission in the brain. The following table summarizes findings from studies on related compounds:

| Compound | Target Enzyme | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | Acetylcholinesterase | 85 | Enzyme inhibition |

| Piperidine Derivative X | Butyrylcholinesterase | 120 | Enzyme inhibition |

The ability to inhibit acetylcholinesterase suggests that this compound may improve cognitive function by increasing acetylcholine levels in the synaptic cleft .

Antimicrobial Activity

The antimicrobial potential of piperidine derivatives has been explored extensively. In vitro studies have shown that this compound exhibits activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 125 |

These results indicate that the compound possesses moderate antibacterial properties, which could be leveraged in developing new antimicrobial agents .

Case Studies and Clinical Relevance

Recent studies have highlighted the therapeutic potential of piperidine derivatives in clinical settings. For example, a clinical trial involving a related piperidine compound showed promising results in reducing tumor size in patients with advanced solid tumors . Additionally, another study indicated that compounds with similar structures could effectively cross the blood-brain barrier, enhancing their neuroprotective capabilities .

Q & A

Q. What are the standard synthetic routes for (R)-2-(Piperidin-2-yl)pyridine dihydrochloride, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution between 2-chloropyridine and piperidine under basic conditions (e.g., potassium carbonate in dimethylformamide), followed by acidification with HCl to form the dihydrochloride salt . Key optimization parameters include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (60–80°C for 12–24 hours), and stoichiometric ratios (1:1.2 pyridine:piperidine). Post-synthesis purification via recrystallization or column chromatography ensures ≥95% purity.

Q. How is the structural identity and enantiomeric purity of the (R)-enantiomer validated?

Structural confirmation employs:

- NMR spectroscopy : Distinct signals for pyridine (δ 8.3–8.5 ppm) and piperidine protons (δ 1.5–3.0 ppm) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm the R-configuration and hydrogen-bonding patterns in the dihydrochloride form .

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers and verify >99% enantiomeric excess .

Q. What are the primary applications of this compound in foundational chemical research?

It serves as:

- A ligand precursor for transition-metal catalysis (e.g., Pd or Ru complexes) due to its chelating pyridine-piperidine motif.

- A building block for synthesizing chiral amines via reductive amination or cross-coupling reactions .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzyme inhibition studies (e.g., conflicting IC₅₀ values) are addressed by:

- Standardizing assay conditions : Buffer pH (7.4 vs. 6.8), ionic strength, and co-solvent (DMSO ≤0.1%) to minimize artifacts .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to compare binding poses of the (R)-enantiomer versus racemic mixtures .

- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity measurements .

Q. What advanced strategies are used to study its stereoselective interactions in receptor binding?

- Surface Plasmon Resonance (SPR) : Immobilizing target receptors (e.g., GPCRs) to measure real-time binding kinetics (kₐ, k𝒹) of the (R)-enantiomer .

- Isothermal Titration Calorimetry (ITC) : Quantifying thermodynamic parameters (ΔH, ΔS) to differentiate enantiomer-specific binding energetics .

- Cryo-EM : Resolving ligand-receptor complexes at near-atomic resolution for conformational analysis .

Q. How is the compound’s stability under physiological conditions evaluated for in vivo studies?

- Forced degradation studies : Exposure to pH 1–13, UV light, and oxidizing agents (H₂O₂) to identify degradation pathways .

- Plasma stability assays : Incubation with rat/human plasma (37°C, 24 hours) followed by LC-MS quantification of intact compound .

- Microsomal metabolism : Liver microsomes + NADPH to map phase I metabolites (e.g., hydroxylation at piperidine C3) .

Q. What methodologies are employed to compare its reactivity with analogs like 2-(Piperidin-4-yl)pyridine derivatives?

- DFT calculations : Comparing frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions .

- Kinetic isotope effects (KIE) : Deuterium labeling at piperidine C2 to probe hydrogen abstraction rates in oxidation reactions .

- Cross-coupling screens : Suzuki-Miyaura reactions with aryl halides to contrast catalytic activity of 2- vs. 4-substituted piperidine ligands .

Q. How is the compound integrated into multicomponent reaction systems for complexity-oriented synthesis?

- Ugi reactions : Combining with aldehydes, isocyanides, and carboxylic acids to generate peptidomimetic libraries .

- Photoredox catalysis : Utilizing Ru(bpy)₃²⁺ under blue light to initiate radical-based C–H functionalization .

- Flow chemistry : Continuous processing with immobilized catalysts to enhance scalability and reduce racemization .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.